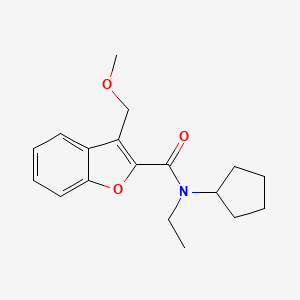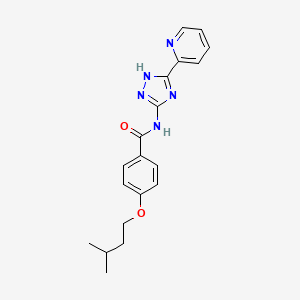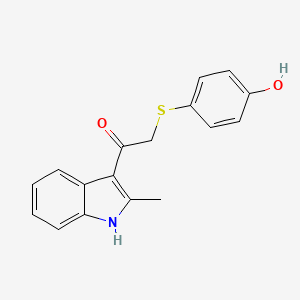
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the regulation of various cellular processes, including apoptosis, inflammation, and stress response.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide exerts its neuroprotective effects by inhibiting the JNK signaling pathway, which is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. By inhibiting JNK, this compound reduces the activation of downstream targets, including c-Jun and ATF-2, which are involved in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, inflammation, and apoptotic cell death, as well as improving motor function and cognitive performance in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for JNK inhibition, as well as its ability to cross the blood-brain barrier and exert neuroprotective effects in vivo. However, there are also limitations to its use, including its relatively short half-life and potential off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide, including the development of more potent and selective JNK inhibitors, as well as the investigation of its potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the precise mechanisms underlying its neuroprotective effects and to optimize its dosing and delivery for clinical use.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide involves several steps, starting from the reaction of 2,5-dimethylphenylamine with ethyl 4-chloro-3-oxobutanoate to form the corresponding amide intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidine to yield this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, this compound has been shown to protect neurons from oxidative stress, reduce inflammation, and improve motor function in animal models of these disorders.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-22(18-13-14(2)5-6-15(18)3)21(26)16-7-9-17(10-8-16)23-19(24)11-12-20(23)25/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKNHYKORBPHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide](/img/structure/B7547244.png)


![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)


![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)


![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)
![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)